1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride
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Overview
Description
1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride is a compound that features a thiazole ring and a piperidine ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities . Piperidine is a six-membered ring containing one nitrogen atom, commonly found in many pharmaceuticals . The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 2-amino-5-chloromethylthiazole with piperidine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the thiazole ring to a thiazolidine ring.
Scientific Research Applications
1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects . The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride can be compared with other thiazole and piperidine derivatives:
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-methylthiazole share similar biological activities but may differ in their potency and specificity.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine have different pharmacological profiles and applications.
The uniqueness of this compound lies in its combined thiazole and piperidine structure, which can provide a synergistic effect in its biological activities and therapeutic potential.
Properties
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c10-8-2-1-3-12(5-8)6-9-4-11-7-13-9;/h4,7-8H,1-3,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHZCIIMCXXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CS2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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